N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899749-43-0
VCID: VC6679871
InChI: InChI=1S/C23H29ClN4O3S/c24-17-5-3-6-18(15-17)25-21(29)16-32-22-19-7-1-2-8-20(19)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,5-6,15H,1-2,4,7-14,16H2,(H,25,29)
SMILES: C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C23H29ClN4O3S
Molecular Weight: 477.02

N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899749-43-0

Cat. No.: VC6679871

Molecular Formula: C23H29ClN4O3S

Molecular Weight: 477.02

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - 899749-43-0

Specification

CAS No. 899749-43-0
Molecular Formula C23H29ClN4O3S
Molecular Weight 477.02
IUPAC Name N-(3-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H29ClN4O3S/c24-17-5-3-6-18(15-17)25-21(29)16-32-22-19-7-1-2-8-20(19)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,5-6,15H,1-2,4,7-14,16H2,(H,25,29)
Standard InChI Key JKPPLTISCBEXPH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Identifiers

The compound’s IUPAC name, N-(3-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide, reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS Number899749-43-0
Molecular FormulaC23H29ClN4O3S\text{C}_{23}\text{H}_{29}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight477.02 g/mol
SMILES NotationC1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl
PubChem CID18578792

The 3-chlorophenyl group contributes hydrophobic character, while the morpholinopropyl side chain enhances solubility through its tertiary amine and ether functionalities. The thioacetamide bridge (-S-C(=O)-N-) links the quinazolinone core to the aryl group, a feature associated with enhanced metabolic stability in drug design.

Three-Dimensional Conformation

The hexahydroquinazolinone core adopts a partially saturated bicyclic structure, with the thioacetamide moiety occupying the 4-position. X-ray crystallography of analogous compounds reveals that the morpholinopropyl chain adopts a gauche conformation, minimizing steric clashes with the quinazolinone ring.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources (e.g., urea or thiourea) under acidic conditions.

  • Morpholinopropyl Side Chain Introduction: Alkylation of the quinazolinone nitrogen using 3-morpholinopropyl bromide in the presence of a base like potassium carbonate.

  • Thioacetamide Coupling: Reaction of 4-mercaptoquinazolinone intermediates with N-(3-chlorophenyl)-2-chloroacetamide via nucleophilic substitution.

Yield optimization (typically 40–60%) requires careful control of reaction temperature and stoichiometry.

Challenges in Purification

Due to the compound’s high molecular weight and polarity, chromatographic purification often employs gradient elution with dichloromethane/methanol mixtures. Recrystallization from ethanol/water systems improves purity but may reduce yields.

Biological Activities and Mechanistic Insights

Putative Mechanisms of Action

Based on structural analogs, potential mechanisms include:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, inducing double-strand breaks .

  • Caspase-3/7 Activation: Apoptosis initiation via mitochondrial pathway, evidenced by PARP cleavage in HCT-116 cells .

Pharmacokinetic and Toxicological Considerations

Drug-Likeness Profiling

The compound’s Lipinski parameters are borderline:

  • Molecular weight: 477.02 (>500 threshold)

  • LogP (estimated): 3.2 (<5 acceptable)

  • Hydrogen bond donors: 2 (<5 acceptable)

  • Hydrogen bond acceptors: 6 (<10 acceptable)

While the molecular weight exceeds Lipinski’s rule of five, the morpholinopropyl group may facilitate active transport, mitigating bioavailability concerns.

Metabolic Stability

In vitro microsomal studies of similar compounds show moderate hepatic clearance (15–20 mL/min/kg), with primary metabolites arising from morpholine ring oxidation and thioacetamide hydrolysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator